An In-depth Technical Guide to the Chemical Properties of 2,5-dichloro-4-iodo-1,3-thiazole
An In-depth Technical Guide to the Chemical Properties of 2,5-dichloro-4-iodo-1,3-thiazole
This technical guide provides a comprehensive overview of the core chemical properties of 2,5-dichloro-4-iodo-1,3-thiazole, a halogenated heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
2,5-dichloro-4-iodo-1,3-thiazole is a tri-substituted thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms. The thiazole moiety is a key structural component in numerous pharmaceuticals, highlighting the importance of its derivatives in medicinal chemistry.[1][2] The presence of three halogen atoms on the thiazole ring of the title compound suggests a high degree of versatility for synthetic modifications.
Physicochemical and Spectroscopic Data
Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, the following tables summarize the available and predicted physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of 2,5-dichloro-4-iodo-1,3-thiazole
| Property | Value | Source |
| Molecular Formula | C₃Cl₂INS | PubChem |
| Molecular Weight | 283.93 g/mol | PubChem |
| Monoisotopic Mass | 282.81732 Da | PubChem |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
| XlogP (predicted) | 3.6 | PubChem |
Table 2: Predicted Spectroscopic Data for 2,5-dichloro-4-iodo-1,3-thiazole
| Spectrum | Predicted Chemical Shifts / Key Features |
| ¹H NMR | No signals are expected as there are no hydrogen atoms on the thiazole ring. |
| ¹³C NMR | Three signals are expected in the aromatic region. The carbon atom at position 2 (between N and S) is expected to be the most deshielded. The carbons at positions 4 and 5, bonded to iodine and chlorine respectively, will also show distinct chemical shifts. |
| IR Spectroscopy | Characteristic peaks for C=N and C-S stretching within the thiazole ring are expected. |
| Mass Spectrometry | The molecular ion peak (M+) should be observable, with a characteristic isotopic pattern due to the presence of two chlorine atoms and one iodine atom. |
Synthesis and Experimental Protocols
Generalized Experimental Protocol for Halogenation of a Thiazole Ring
The following is a generalized experimental protocol for the iodination of a chloro-substituted thiazole, which could be adapted for the final step in the synthesis of the title compound.
Materials:
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2,5-dichlorothiazole (starting material)
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Iodine (I₂)
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Iodic acid (HIO₃)
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Sulfuric acid (concentrated)
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Acetic acid (glacial)
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Water
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Sodium thiosulfate solution
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Dichloromethane (or other suitable organic solvent)
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Magnesium sulfate (anhydrous)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,5-dichlorothiazole in a mixture of glacial acetic acid and concentrated sulfuric acid.
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Add iodine and iodic acid to the solution.
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Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
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Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
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Extract the product with dichloromethane.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization to yield 2,5-dichloro-4-iodo-1,3-thiazole.
Reactivity and Potential Transformations
The reactivity of 2,5-dichloro-4-iodo-1,3-thiazole is dictated by the electronic nature of the thiazole ring and the presence of the three halogen substituents. The thiazole ring is aromatic, and the positions of the halogen atoms influence their reactivity towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The carbon-halogen bonds on the thiazole ring are susceptible to nucleophilic attack. Generally, the C-I bond is weaker and more polarizable than the C-Cl bond, making the iodine atom a better leaving group. Therefore, nucleophilic substitution is expected to occur preferentially at the C4 position.
